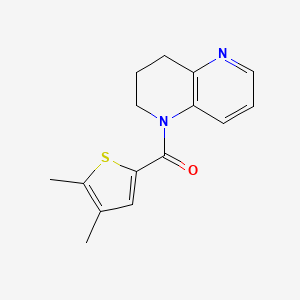
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4,5-dimethylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4,5-dimethylthiophen-2-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of naphthyridine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4,5-dimethylthiophen-2-yl)methanone is not fully understood. However, it has been proposed that the compound acts as an inhibitor of the enzymes mentioned above by binding to their active sites. This leads to a decrease in the activity of the enzymes, which in turn reduces the levels of the neurotransmitters that they degrade. As a result, the levels of these neurotransmitters are increased, leading to an improvement in the symptoms of the diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. In addition, it has been reported to have neuroprotective effects, which can protect neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4,5-dimethylthiophen-2-yl)methanone in lab experiments is that it is relatively easy to synthesize. This makes it a cost-effective compound to use in research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the research on 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4,5-dimethylthiophen-2-yl)methanone. One direction is to further investigate its mechanism of action, which can help in the development of more effective drugs. Another direction is to study its effects on other enzymes and neurotransmitters, which can broaden its potential applications. Additionally, its potential as a therapeutic agent for other diseases, such as cancer and diabetes, can also be explored.
Métodos De Síntesis
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4,5-dimethylthiophen-2-yl)methanone can be synthesized using different methods. One of the methods involves the reaction of 4,5-dimethyl-2-mercaptobenzaldehyde with 2-amino-4-chloro-3-cyanopyridine in the presence of potassium carbonate and copper powder. The reaction is carried out in ethanol at reflux temperature for 24 hours, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4,5-dimethylthiophen-2-yl)methanone has been studied for its potential as a therapeutic agent. It has been shown to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of Alzheimer's disease, Parkinson's disease, and depression, respectively. Therefore, this compound has the potential to be developed as a drug for the treatment of these diseases.
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4,5-dimethylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-9-14(19-11(10)2)15(18)17-8-4-5-12-13(17)6-3-7-16-12/h3,6-7,9H,4-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRAXCIQIORKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCCC3=C2C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)
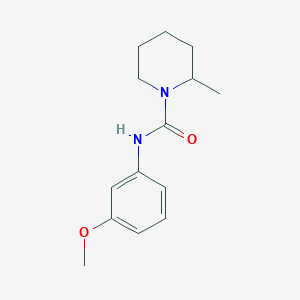

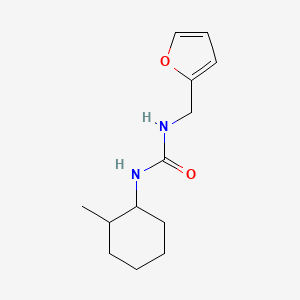

![1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea](/img/structure/B7508502.png)
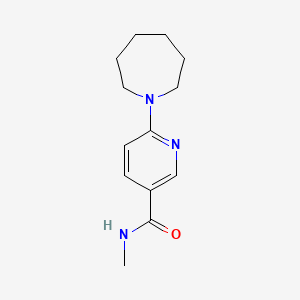
![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
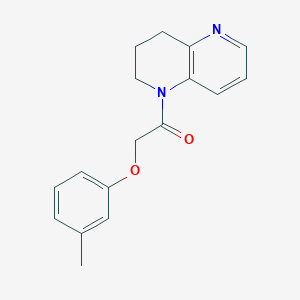
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
